(2-Aminoquinolin-3-yl)methanol
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2-aminoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2,(H2,11,12) |
InChI Key |
LTFHUQQGRKOSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminoquinolin 3 Yl Methanol and Its Analogs
Strategic Approaches to the Quinoline (B57606) Core with Amino and Hydroxymethyl Functionalities
The construction of the fundamental quinoline framework bearing both amino and hydroxymethyl groups at specific positions requires tailored synthetic approaches. Several classical and modern named reactions have been adapted for this purpose.
The Friedländer synthesis is a cornerstone in quinoline chemistry, traditionally involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.comorganic-chemistry.org This condensation reaction, which can be catalyzed by acids or bases, provides a direct route to quinoline derivatives. jk-sci.com
For the synthesis of 3-substituted quinolines, modifications of the Friedländer reaction are often employed. These adaptations may involve using alternative starting materials or catalysts to achieve the desired substitution pattern. For instance, a one-pot synthesis of substituted quinolines can be achieved from isoxazoles and ketones under Friedländer reaction conditions. Another variation involves the oxidative cyclization of 2-aminobenzyl alcohols with ketones, which serves as a modified Friedländer synthesis. researchgate.net The use of various catalysts, including metal-organic frameworks like CuBTC, has been shown to enhance the efficiency of the Friedländer condensation, even under solvent-free conditions. rsc.org
| Catalyst/Conditions | Starting Materials | Product | Key Features |
| Acid or Base | 2-aminobenzaldehyde/ketone + α-methylene compound | Quinoline derivatives | Classical and versatile method. jk-sci.comorganic-chemistry.org |
| Pd/C, H₂SO₄, MeOH | Isoxazoles + Ketones | Substituted quinolines | One-pot approach with good yields. |
| Transition metal catalysts | 2-aminobenzyl alcohols + Ketones | Substituted quinolines | Modified Friedländer synthesis via oxidative cyclization. researchgate.net |
| CuBTC (MOF) | 2-aminoaryl ketones + Carbonyl compounds | Polysubstituted quinolines | High efficiency under solvent-free conditions. rsc.org |
This table summarizes various adaptations of the Friedländer reaction for the synthesis of substituted quinolines.
Intramolecular cyclization represents another powerful strategy for constructing the 2-aminoquinoline (B145021) core. One notable method involves the reductive cyclization of nitrophenyl (Z)-acrylonitriles, which can be prepared from 2-nitrobenzaldehydes. This entire sequence can often be performed in a single flask, leading to a variety of 2-aminoquinoline derivatives. rsc.org
Another approach utilizes the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to certain quinoline structures. nih.gov Furthermore, the reaction of anilines with ynones can proceed through a [3+3] cycloaddition, offering a direct and step-economical route to quinolines. nih.gov In some cases, pre-connected starting materials containing both amine and ynone functionalities, such as β-(2-aminophenyl)-α,β-ynones, can undergo intramolecular cyclization to yield the quinoline ring system. nih.gov
Transition metal-catalyzed reactions, particularly those involving palladium and copper, have become indispensable in modern organic synthesis for their efficiency and functional group tolerance. nih.gov
Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for constructing quinoline skeletons through various C-H functionalization and cross-coupling reactions. nih.gov These methods often allow for the rapid assembly of complex molecules in a single step. nih.govrsc.org For example, palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines provide an efficient pathway to quinolines. nih.gov Another strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases and tolerates a range of functional groups. rsc.org
Copper-Catalyzed Syntheses: Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. Domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes, catalyzed by copper, yield various quinoline derivatives. rsc.org A tandem Knoevenagel condensation, amination, and intramolecular cyclization of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles is another copper-mediated route to substituted quinolines. rsc.org Furthermore, a sustainable approach involves the copper-catalyzed dehydrogenative coupling of 2-aminobenzylalcohols with ketones. ijstr.org
| Catalyst | Reaction Type | Starting Materials | Key Features |
| Palladium | Cascade Reaction | o-aminocinnamonitriles + arylhydrazines | Efficient synthesis with moderate to good yields. nih.gov |
| Palladium | Oxidative Cyclization | Aryl allyl alcohols + anilines | Broad substrate scope, no additives required. rsc.org |
| Copper | Domino Reaction | Enaminones + 2-halo-benzaldehydes | Forms various quinoline derivatives. rsc.org |
| Copper | Tandem Condensation/Cyclization | ortho-bromobenzaldehydes + active methylene nitriles | Regioselective synthesis of aminoquinolines. rsc.org |
| Copper | Dehydrogenative Coupling | 2-aminobenzylalcohols + ketones | Sustainable and atom-economical. ijstr.org |
This table highlights key palladium and copper-catalyzed strategies for quinoline synthesis.
Functional Group Interconversions for C3-Hydroxymethyl and C2-Amino Moieties
Once the quinoline core is established, the introduction or modification of the C3-hydroxymethyl and C2-amino groups is achieved through functional group interconversions.
The hydroxymethyl group at the C3 position is commonly introduced by the reduction of a 3-formylquinoline precursor. This transformation can be effectively carried out using standard reducing agents. For instance, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride (B1222165) in methanol (B129727) yields the corresponding alcohol. nih.gov This method is broadly applicable to various quinoline-3-carbaldehydes to afford the desired (quinolin-3-yl)methanol derivatives.
The 2-amino group can be introduced onto the quinoline ring through several methods. One common strategy is the nucleophilic substitution of a leaving group, such as a halogen, at the C2 position. For example, 2-chloroquinolines can react with various amines to furnish 2-aminoquinoline derivatives. acs.org
Another classic method is the Chichibabin reaction, which involves the direct amination of the quinoline ring using alkali amides, such as sodium amide, in liquid ammonia. acs.org This reaction typically introduces the amino group at the 2-position of the quinoline nucleus.
Green Chemistry Principles and Sustainable Synthesis of (2-Aminoquinolin-3-yl)methanol
The application of green chemistry principles to the synthesis of this compound and its analogs is a critical step towards developing more environmentally benign and sustainable chemical processes. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant waste generation and environmental impact. In contrast, green synthetic methodologies focus on the use of renewable feedstocks, energy efficiency, and the design of safer chemicals and processes. This section explores the key green chemistry strategies that can be applied to the synthesis of this compound, focusing on the use of greener solvents, alternative energy sources, and catalytic methods.
The core of a sustainable approach to synthesizing this compound lies in the eco-friendly preparation of its key precursor, 2-aminoquinoline-3-carbaldehyde (B13676711), and the subsequent green reduction of the aldehyde functionality. While direct green synthetic routes for this compound are not extensively documented, the principles of green chemistry can be applied to existing synthetic strategies for quinoline derivatives.
One of the foundational strategies in green chemistry is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The synthesis of quinoline derivatives has been successfully demonstrated in aqueous media. For instance, the use of water as a solvent in the presence of CuFe2O4 nanoparticles has been shown to be effective for the synthesis of quinoline derivatives from substituted anilines and ketones, with yields ranging from 84–95%. nih.gov This approach avoids the use of volatile organic compounds (VOCs) and simplifies product isolation. Another green solvent alternative is the use of ionic liquids (ILs) or deep eutectic solvents (DESs), which are non-volatile and can often be recycled. For example, a choline (B1196258) azide (B81097) medium has been utilized for the synthesis of quinolines with high yields. nih.gov
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgmdpi.com The synthesis of various quinoline derivatives has been significantly improved through the use of microwave irradiation. acs.orgmdpi.comnih.govrsc.org For example, a catalyst-free, one-pot, three-component reaction to synthesize quinoline-hybrid compounds proceeded efficiently in DMF under microwave irradiation, demonstrating the potential for rapid and efficient synthesis. acs.org This technique can be particularly beneficial for the synthesis of the 2-aminoquinoline-3-carbaldehyde intermediate, potentially reducing energy consumption and reaction times.
The final step in the synthesis of this compound involves the reduction of the 3-formyl group. While traditional reducing agents like sodium borohydride are effective, greener alternatives are being explored. rsc.org Catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source in the presence of a recyclable metal catalyst is a more sustainable approach. Although specific examples for the reduction of 2-aminoquinoline-3-carbaldehyde are scarce, the reduction of other quinoline aldehydes has been reported. For example, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde with sodium borohydride in methanol yields the corresponding alcohol, a reaction that could potentially be adapted to use greener reducing agents and solvents. rsc.org
The following table summarizes various green synthetic approaches applicable to the synthesis of quinoline derivatives, which can be adapted for the synthesis of this compound and its precursors.
| Precursor/Analog | Green Chemistry Approach | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Quinoline Derivatives | Nanocatalysis | CuFe2O4 nanoparticles | Water | 80 °C | 84-95 | nih.govnih.gov |
| Polyhydroquinolines | Nanocatalysis, Solvent-free | Fe3O4 nanoparticles | None | 50 °C | 85-92 | nih.gov |
| Quinoline Derivatives | Nanocatalysis, Solvent-free | ZnO/CNT | None | Optimized conditions | 24-99 | nih.gov |
| Quinoline-hybrids | Microwave-assisted, Catalyst-free | None | DMF | 125–135 °C, 8-20 min | 68-82 | acs.orgrsc.org |
| 2-Vinylquinolines | Microwave-assisted | TfNH2 | Not specified | Optimized conditions | High | nih.gov |
By integrating these green chemistry principles—utilizing benign solvents, employing energy-efficient methods like microwave synthesis, and designing recyclable catalytic systems—the synthesis of this compound can be made significantly more sustainable. Future research should focus on developing a fully green and economically viable synthetic route for this important compound.
Advanced Spectroscopic Elucidation of 2 Aminoquinolin 3 Yl Methanol Structure
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each hydrogen and carbon atom in (2-Aminoquinolin-3-yl)methanol can be determined.
¹H and ¹³C NMR: While specific, fully assigned experimental NMR data for this compound is not readily available in the cited literature, data from closely related quinoline (B57606) derivatives allows for the prediction of characteristic chemical shifts. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their specific shifts and coupling patterns being dictated by the positions of the amino and methanol (B129727) substituents. Protons of the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) groups would appear in the aliphatic region of the spectrum, with the -NH₂ protons also contributing.
Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom. The carbon atoms of the quinoline ring would resonate in the aromatic region (typically 120-150 ppm), while the methylene carbon of the methanol group would appear at a higher field. nih.gov Computational studies on various quinoline derivatives have shown good correlation between calculated and experimental chemical shifts, which aids in signal assignment.
2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to probe spatial relationships, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the quinoline ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, providing an unambiguous link between the proton and its attached carbon. mdpi.comhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for conformational analysis, as it detects protons that are close in space, regardless of whether they are connected through bonds. This can help determine the preferred orientation of the methanol substituent relative to the quinoline plane. mdpi.com
These combined NMR techniques provide a comprehensive picture of the molecule's covalent structure and its preferred conformation in solution. researchgate.netmdpi.comnih.gov
Table 1: Predicted and Representative NMR Data for Quinoline Derivatives Specific data for this compound is not available. Data shown is representative of similar quinoline structures.
| Technique | Nucleus | Observed Feature | Typical Chemical Shift (ppm) Range | Information Gained |
|---|---|---|---|---|
| ¹H NMR | ¹H | Aromatic Protons | 7.0 - 9.5 | Substitution pattern on quinoline ring mdpi.com |
| ¹H NMR | ¹H | -CH₂-OH | ~4.5 - 5.0 | Presence of hydroxymethyl group |
| ¹H NMR | ¹H | -NH₂ | Variable | Presence of amino group |
| ¹³C NMR | ¹³C | Aromatic Carbons | 110 - 160 | Carbon skeleton of quinoline core nih.govrsc.org |
| ¹³C NMR | ¹³C | -CH₂-OH | ~60 - 65 | Presence of hydroxymethyl group |
| 2D NMR (HSQC/HMBC) | ¹H, ¹³C | Cross-peaks | N/A | Definitive C-H connectivity and full structural assignment mdpi.com |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
Functional Group Identification: The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. mdpi.com
O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ would correspond to the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups, with the broadening indicative of hydrogen bonding. researchgate.net
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the quinoline ring.
C=C and C=N Stretching: Vibrations for the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline skeleton typically appear in the 1400-1650 cm⁻¹ region. mdpi.com
C-O Stretching: The stretching vibration of the primary alcohol C-O bond is expected around 1050-1150 cm⁻¹.
Hydrogen Bonding Networks: The position and shape of the -OH and -NH₂ stretching bands in the FT-IR spectrum are particularly sensitive to hydrogen bonding. researchgate.netnih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonds (e.g., O-H···N, N-H···O, N-H···N) lead to a downward shift (red shift) and broadening of these bands compared to the gas phase or dilute solutions in non-polar solvents. amolf.nl This phenomenon allows for the direct observation of hydrogen bonding networks within the sample, which significantly influences the compound's physical properties and crystal packing. nih.govresearchgate.net
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
|---|---|---|---|
| 3200 - 3500 (broad) | O-H and N-H stretch | -OH, -NH₂ | Confirms presence of alcohol and amine; broadening indicates hydrogen bonding researchgate.net |
| 3000 - 3100 (sharp) | C-H stretch | Aromatic C-H | Confirms aromatic quinoline core |
| 1400 - 1650 | C=C and C=N stretch | Quinoline Ring | Fingerprint region for the heterocyclic system mdpi.com |
| ~1620 | N-H bend | -NH₂ | Confirms presence of primary amine |
| 1050 - 1150 | C-O stretch | -CH₂-OH | Confirms presence of primary alcohol |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy are used to study the electronic properties of molecules. These techniques provide information on how the molecule absorbs and emits light, which is related to its electronic structure and excited-state dynamics.
Electronic Absorption (UV-Vis): The UV-Vis absorption spectrum of quinoline and its derivatives is characterized by distinct bands arising from π→π* and n→π* electronic transitions within the aromatic system. researchgate.netmasterorganicchemistry.com For this compound, absorption maxima (λ_max) are expected in the UV region. The introduction of the amino group, an electron-donating substituent, typically causes a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. researchgate.net The absorption spectrum can be influenced by solvent polarity, a phenomenon known as solvatochromism. biointerfaceresearch.com
Fluorescence and Photophysical Properties: Many aminoquinoline derivatives are known to be fluorescent, emitting light after being promoted to an excited electronic state. researchgate.net The emission properties, including the maximum emission wavelength and fluorescence quantum yield (a measure of emission efficiency), are highly sensitive to the molecular structure and the surrounding environment. nih.govnih.gov The difference between the absorption and emission maxima is known as the Stokes shift. The photophysical behavior of 3-aminoquinoline, a related compound, is known to be governed by factors such as solvent polarity and hydrogen-bonding ability, which influence the rates of non-radiative decay pathways. nih.gov Similar dependencies are expected for this compound, making its fluorescence properties potentially sensitive to its local microenvironment.
Table 3: Representative Photophysical Properties of Aminoquinoline Derivatives Specific data for this compound is not available. Data is representative of similar aminoquinoline structures.
| Parameter | Typical Range | Information Gained |
|---|---|---|
| Absorption λₘₐₓ | ~280 - 400 nm | Energy of π→π* and n→π* electronic transitions researchgate.net |
| Emission λₘₐₓ | ~400 - 550 nm | Energy of the fluorescent excited state; often solvent-dependent researchgate.netnih.gov |
| Stokes Shift | Variable | Energy loss in the excited state before emission |
| Fluorescence Quantum Yield (Φ_F) | Variable (0.01 - 0.6) | Efficiency of the fluorescence process nih.gov |
Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 parts per million (ppm). nih.gov For this compound (C₁₀H₁₀N₂O), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. An excellent match between the calculated and found m/z values validates the molecular formula. HRMS data for related quinoline derivatives confirms the power of this technique for unambiguous formula determination. rsc.org
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented by collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules like HCN from the quinoline ring. cdnsciencepub.comrsc.org For this compound, characteristic fragments would likely arise from the loss of water (H₂O) from the methanol group, loss of the hydroxymethyl radical (•CH₂OH), or cleavage of the quinoline ring system. researchgate.netresearchgate.net Studying these pathways helps to confirm the connectivity of the atoms within the molecule.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ion | Molecular Formula | Calculated m/z | Information Gained |
|---|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 | Confirms elemental composition and molecular weight rsc.orgnih.gov |
| MS/MS | Fragment Ions | N/A | Variable | Structural information from characteristic losses (e.g., H₂O, HCN) cdnsciencepub.comrsc.org |
X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govnih.gov It provides definitive information on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.
While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related structures, such as (2-Chloro-6-methylquinolin-3-yl)methanol, provides valuable insights. nih.gov Such molecules often crystallize in common space groups like monoclinic P2₁/c.
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups as donors and the quinoline nitrogen and alcohol oxygen as acceptors. rsc.orgrsc.org These N-H···N, O-H···N, N-H···O, and O-H···O interactions are expected to link the molecules into chains, sheets, or more complex three-dimensional architectures. rsc.orgresearchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings would likely play a significant role in stabilizing the crystal lattice. The interplay of these non-covalent interactions dictates the final solid-state structure.
Table 5: Anticipated X-ray Diffraction Parameters for this compound Data is hypothetical, based on analysis of similar structures like (2-Chloro-6-methylquinolin-3-yl)methanol. nih.gov
| Parameter | Anticipated Value/Type | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit |
| Key Intermolecular Interactions | Hydrogen Bonding, π-π Stacking | Forces governing the assembly of molecules in the crystal rsc.orgrsc.org |
Chemical Reactivity and Derivatization Strategies for 2 Aminoquinolin 3 Yl Methanol
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation to Aldehydes/Carboxylic Acids)
The primary hydroxyl group in (2-Aminoquinolin-3-yl)methanol is a key site for derivatization. Standard organic transformations can be employed to modify this group, leading to esters, ethers, and oxidation products.
Esterification: The hydroxyl group can be readily converted to an ester. This is typically achieved by reaction with an appropriate acid chloride or anhydride (B1165640) in the presence of a base, or through acid-catalyzed esterification with a carboxylic acid. nih.govnih.gov For instance, amino acid methyl esters can be synthesized by reacting the corresponding amino acids with methanol (B129727) in the presence of trimethylchlorosilane. nih.govresearchgate.net
Etherification: Ether derivatives can be prepared through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. researchgate.net
Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. khanacademy.orglibretexts.org
Aldehyde Synthesis: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. organic-chemistry.orgacademie-sciences.frresearchgate.net Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. Additionally, catalytic methods involving reagents like TEMPO in combination with a co-oxidant can provide high selectivity for the aldehyde. organic-chemistry.org
Carboxylic Acid Synthesis: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from CrO3 and aqueous acid), will oxidize the primary alcohol directly to a carboxylic acid. libretexts.orgnih.govorganic-chemistry.org One-pot procedures have also been developed for the conversion of primary alcohols to carboxylic acids under mild conditions. nih.gov
Table 1: Summary of Reactions Involving the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H2SO4) nih.gov | Ester |
| Acid chloride/anhydride, Base (e.g., pyridine) | Ester | |
| Methanol, Trimethylchlorosilane nih.govresearchgate.net | Methyl Ester | |
| Etherification | Alkyl halide, Base (e.g., NaH) researchgate.net | Ether |
| Oxidation to Aldehyde | PCC, Dess-Martin periodinane, TEMPO/co-oxidant organic-chemistry.orgacademie-sciences.frresearchgate.net | Aldehyde |
| Oxidation to Carboxylic Acid | KMnO4, CrO3/H2SO4, NaOCl/TEMPO followed by NaClO2 libretexts.orgnih.govorganic-chemistry.org | Carboxylic Acid |
Reactions Involving the Primary Amine Group (e.g., Acylation, Alkylation, Schiff Base Formation, Diazotization)
The primary amine group at the C2 position of the quinoline (B57606) ring is a versatile handle for a variety of chemical modifications.
Acylation: The amine group can be acylated using acid chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. libretexts.org
Alkylation: N-alkylation of the primary amine can be challenging due to the potential for over-alkylation. nih.govrsc.org However, methods like the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can be employed for controlled mono-alkylation. researchgate.net Another approach is the Gabriel synthesis, which utilizes phthalimide (B116566) to introduce a primary amine functionality, although this is more relevant for the synthesis of the parent compound rather than its direct alkylation. masterorganicchemistry.comyoutube.comyoutube.com Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.
Schiff Base Formation: The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgijacskros.comresearchgate.netnih.govresearchgate.netnih.gov This reaction is often catalyzed by an acid or a base and typically involves the removal of water to drive the equilibrium towards the product. ijacskros.comresearchgate.net
Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano groups, or hydroxyl groups, and coupling reactions with activated aromatic compounds to form azo dyes. researchgate.net
Reactivity of the Quinoline Nitrogen Atoms (e.g., Quaternization, Coordination Chemistry)
The quinoline ring system contains a basic nitrogen atom within the heterocyclic ring. This nitrogen can participate in several chemical reactions.
Quaternization: The quinoline nitrogen can be alkylated with an alkyl halide to form a quaternary ammonium (B1175870) salt. This process introduces a positive charge into the quinoline ring system, which can significantly alter the electronic properties and reactivity of the molecule.
Coordination Chemistry: The lone pair of electrons on the quinoline nitrogen allows it to act as a ligand, coordinating to metal ions. The resulting metal complexes can exhibit interesting catalytic or photophysical properties. The presence of the other functional groups (amine and hydroxyl) on the this compound scaffold can also participate in metal coordination, leading to the formation of multidentate ligands and stable chelate complexes.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring is an aromatic system and can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents.
Electrophilic Aromatic Substitution (SEAr): The amino group (-NH2) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. lkouniv.ac.inwikipedia.orgmasterorganicchemistry.comresearchgate.netresearchgate.net Therefore, electrophiles are expected to attack the positions ortho and para to the amino group, which are positions 4 and the carbocyclic ring. The hydroxylmethyl group (-CH2OH) is a weak deactivator. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for electron-rich aromatic systems like quinoline. wikipedia.orgmasterorganicchemistry.compressbooks.publibretexts.org However, if a good leaving group (like a halide) is present on the ring, particularly at a position activated by an electron-withdrawing group, SNAr can occur. pressbooks.publibretexts.orgnih.gov For this compound itself, direct SNAr is unlikely. However, derivatives of this compound, for example, where the amino group has been converted to a diazonium salt, could undergo nucleophilic substitution.
Synthesis of Complex Hybrid Architectures Incorporating this compound
The bifunctional nature of this compound makes it an excellent building block for the synthesis of more complex molecules and hybrid architectures. researchgate.netnih.govresearchgate.net
By strategically employing the reactions discussed in the previous sections, this compound can be incorporated into larger molecular frameworks. For example, the amine group could be used to form a linkage to one molecular entity, while the hydroxyl group is used to connect to another. This allows for the construction of molecules with combined properties or for the development of new ligands for catalysis or medicinal applications.
One-pot synthesis strategies can be particularly useful for creating complex derivatives. For instance, a Williamson ether synthesis to modify the hydroxyl group could be followed by an in-situ hydrolysis of another functional group on the molecule, streamlining the synthetic process. researchgate.net The ability to selectively react one functional group while leaving the other intact is crucial for these synthetic strategies.
Coordination Chemistry of 2 Aminoquinolin 3 Yl Methanol
Design and Synthesis of Metal Complexes Utilizing (2-Aminoquinolin-3-yl)methanol as a Ligand
There are no published methods for the synthesis of metal complexes specifically using this compound as a ligand. The synthetic strategies, choice of metal precursors, and reaction conditions that would lead to the successful formation of such complexes are yet to be determined.
Characterization of Coordination Complexes: Spectroscopic Signatures and Structural Elucidation
As no complexes have been synthesized, there is no available data on their spectroscopic signatures (e.g., FT-IR, UV-Vis, NMR) or structural features that would be obtained from techniques like X-ray crystallography. Such characterization is crucial for understanding the coordination mode of the ligand and the geometry of the resulting metal complexes.
Theoretical Models for Metal-Ligand Interactions and Bonding in this compound Complexes
Theoretical studies, such as those employing Density Functional Theory (DFT), have not been performed for metal complexes of this compound. These computational models are invaluable for providing insights into the nature of the metal-ligand bond, the electronic structure of the complexes, and for predicting their stability and reactivity.
Catalytic Applications of this compound Metal Complexes in Organic Transformations
The potential for metal complexes of this compound to act as catalysts in organic reactions remains an open question. While metal complexes of other quinoline (B57606) derivatives have shown catalytic activity, the specific influence of the 2-amino and 3-methanol substituents on catalytic performance has not been explored.
Computational and Theoretical Investigations of 2 Aminoquinolin 3 Yl Methanol
Quantum Chemical Calculations (DFT, ab initio) for Geometry Optimization and Electronic Structure Analysis
No specific studies detailing the geometry optimization and electronic structure analysis of (2-Aminoquinolin-3-yl)methanol using DFT or ab initio methods were found. Such a study would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule. The electronic structure analysis would provide information on the distribution of electron density and the nature of the chemical bonds within the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
A frontier molecular orbital (HOMO-LUMO) analysis for this compound, which is crucial for understanding its chemical reactivity, has not been reported. This analysis would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and various global reactivity descriptors such as electronegativity, chemical hardness, and global softness. This data is instrumental in predicting the molecule's behavior in chemical reactions.
Prediction of Spectroscopic Parameters: Theoretical FT-IR, NMR, and UV-Vis Spectra
There are no available theoretical predictions for the FT-IR, NMR, and UV-Vis spectra of this compound. Computational methods are frequently used to simulate these spectra, which can aid in the interpretation of experimental data and the structural elucidation of the compound. The absence of this theoretical data precludes a comparative analysis with potential experimental findings.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
A Natural Bond Orbital (NBO) analysis of this compound, which would provide a detailed picture of intramolecular interactions, charge delocalization, and hyperconjugative effects, has not been documented. This analysis is valuable for understanding the stability of the molecule and the nature of its internal electronic interactions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
No molecular dynamics simulation studies for this compound were identified. Such simulations would be essential for exploring the molecule's conformational flexibility, identifying its preferred shapes in different environments, and understanding the influence of solvents on its structure and behavior over time.
Investigations into Biomolecular Interactions and Mechanistic Pathways of 2 Aminoquinolin 3 Yl Methanol Derivatives
Molecular Docking Studies with Relevant Enzyme Active Sites (e.g., Hydrolases, Transferases, Oxidoreductases)
Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of (2-aminoquinolin-3-yl)methanol derivatives with a variety of enzyme active sites. These in silico studies provide critical insights into the specific interactions that govern the inhibitory potential of these compounds against key enzymatic targets.
Derivatives of the parent compound have been docked against several enzyme classes:
Transferases: Studies on 2-amino-4-oxy-diarylquinolines, which are related derivatives, have explored their interaction with HIV-1 Reverse Transcriptase, a crucial enzyme in the viral life cycle. Docking results revealed that these compounds fit into the enzyme's non-nucleoside inhibitor binding pocket, forming key hydrogen bonds with amino acid residues such as Lys101 and His235. Furthermore, π-π stacking interactions with Tyr318 were identified as significant for binding. nih.gov Similarly, other quinoline (B57606) derivatives designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown high affinity for the enzyme, with docking scores indicating potent inhibition. nih.gov Docking of 3-methylquinoxaline derivatives into the VEGFR-2 active site, a receptor tyrosine kinase, also showed significant binding, with one compound exhibiting an IC₅₀ of 3.2 nM, comparable to the standard inhibitor sorafenib. nih.gov
Hydrolases: Novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives have been evaluated as inhibitors of butyrylcholinesterase (BChE), a serine hydrolase. The most potent compound from this series was found to bind to both the catalytic anionic site and the peripheral anionic site of BChE. umsha.ac.ir
Oxidoreductases: In the context of antimalarial research, benzoheterocyclic 4-aminoquinoline (B48711) derivatives were docked against the dihydrofolate reductase-thymidylate synthase (DRTS) protein of Plasmodium falciparum. unar.ac.id The studies identified derivatives with low re-rank scores, suggesting strong binding affinity and stability within the enzyme's active site. unar.ac.id
Topoisomerases: The interaction between amiloride (B1667095) analogs, which share structural similarities, and DNA topoisomerase II has been studied. These investigations suggest that the ability to form a planar, hydrogen-bonded, tricyclic structure is crucial for both DNA intercalation and enzyme inhibition. nih.gov
Table 1: Molecular Docking Interactions of this compound Analogs
| Derivative Class | Target Enzyme | Enzyme Class | Key Interacting Residues | Predicted Binding Affinity/Activity |
|---|---|---|---|---|
| 2-Amino-4-oxy-diarylquinolines | HIV-1 Reverse Transcriptase | Transferase | Lys101, His235 (H-bonding); Tyr318 (π-π stacking) | Inhibition rates of 34.0-39.7% at 1 µM nih.gov |
| Pyrazoline/Pyrimidine-Quinoline | HIV-1 Reverse Transcriptase | Transferase | Not specified | Docking score of -10.67 for best compound nih.gov |
| 3-Methylquinoxaline | VEGFR-2 | Transferase | Not specified | IC₅₀ of 3.2 nM for most potent compound nih.gov |
| 2-Amino-pyrano[3,2-c]quinoline | Butyrylcholinesterase (BChE) | Hydrolase | Catalytic and Peripheral Anionic Sites | IC₅₀ of 1.00 µM for most potent compound umsha.ac.ir |
| Benzoheterocyclic 4-aminoquinolines | Dihydrofolate reductase-thymidylate synthase (DRTS) | Oxidoreductase | Not specified | Lowest re-rank score of -163.607 for best derivative unar.ac.id |
| Amiloride Analogs | DNA Topoisomerase II | Topoisomerase | Not specified | Dependent on planar, tricyclic conformation nih.gov |
In Vitro Mechanistic Studies of Chemical Scavenging Pathways (e.g., Radical Trapping, Electron Transfer)
The antioxidant potential of quinoline derivatives has been explored through various in vitro assays that probe their ability to scavenge free radicals. These studies are crucial for understanding the mechanisms by which these compounds might mitigate oxidative stress. The primary mechanisms investigated are radical trapping via hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov
A study on 8-amino-quinoline derivatives combined with natural antioxidant acids, such as caffeic and ferulic acids, utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure radical-scavenging ability. nih.gov The results indicated that derivatives incorporating a catecholic portion, like those from caffeic acid, exhibited the best antiradical activity. nih.gov For instance, some derivatives showed scavenging capacity comparable to the parent natural compounds at higher concentrations. nih.gov In another study, the antioxidant activity of a large set of quinoline derivatives was predicted based on ionization potential and bond dissociation energies, which are directly related to the SET and HAT mechanisms, respectively. nih.gov The most promising of these computationally designed antioxidants were predicted to be more efficient than the standard antioxidant Trolox. nih.gov
Experimental work on other related heterocyclic compounds has also provided evidence for these scavenging pathways. The reducing power of extracts containing such compounds, measured by their ability to transform Fe³⁺ to Fe²⁺, increases with concentration, indicating electron-donating capabilities. researchgate.net
Table 2: In Vitro Radical Scavenging Activity of Quinoline Derivatives
| Derivative Class | Assay | Key Findings | Reference Compound(s) |
|---|---|---|---|
| 8-Amino-quinoline-caffeic acid hybrids | DPPH | Showed the best antiradical activity among tested hybrids. nih.gov | Caffeic Acid, Ferulic Acid nih.gov |
| 8-Amino-quinoline-ferulic acid hybrids | DPPH | Retained scavenging properties of the parent compound. nih.gov | Caffeic Acid, Ferulic Acid nih.gov |
| 8-Amino-quinoline-lipoic acid hybrids | DPPH | Modest to no scavenging capacity observed. nih.gov | Lipoic Acid nih.gov |
| Computationally designed quinolines | Theoretical (Ionization Potential, Bond Dissociation Energy) | Predicted to be more efficient than Trolox. nih.gov | Trolox, Ascorbate nih.gov |
Photophysical Interactions with Biological Probes or Substrates
The intrinsic fluorescence of the quinoline scaffold makes its derivatives interesting candidates for fluorescent probes and for studying photophysical interactions with biological molecules. The emission properties are sensitive to the molecular environment and substitutions on the heterocyclic ring.
Studies on isoquinoline (B145761) derivatives, which are structurally related, show that their emission maxima typically lie in the near-ultraviolet region (328 to 391 nm). mdpi.com The presence of strong electron-withdrawing groups, such as a nitro (NO₂) group, can lead to complete fluorescence quenching. mdpi.com Conversely, the coordination of metal ions can significantly alter the fluorescence profile. For example, certain 8-amidoquinoline derivatives exhibit a notable enhancement in fluorescence quantum yield and a red-shift in emission upon binding to Zn²⁺ ions. nih.gov This chelation-enhanced fluorescence (CHEF) effect occurs because the coordination of the metal ion with the lone pair electrons on the nitrogen atom prevents the quenching of fluorescence. nih.gov
The fluorescence of quinoline analogs can also be quenched through interactions with biological substrates. For example, 2-aminopurine, a fluorescent analog of adenine, shows significant fluorescence quenching when incorporated into a DNA hairpin. nih.gov This quenching is attributed to stacking interactions with flanking guanine (B1146940) bases, a process that occurs on a sub-5-picosecond timescale. nih.gov This highlights how the photophysical properties of such heterocyclic systems can be used to probe the structure and dynamics of biomolecules.
Table 3: Photophysical Properties and Interactions of Quinoline Analogs
| Compound Class | Interaction/Perturbation | Observed Photophysical Effect | Mechanism/Application |
|---|---|---|---|
| 1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one | Intramolecular NO₂ group | Fluorescence quenching mdpi.com | Electron-withdrawing effect mdpi.com |
| 8-Amidoquinoline derivatives | Binding of Zn²⁺ ions | Fluorescence enhancement and red-shift nih.gov | Chelation-Enhanced Fluorescence (CHEF) nih.gov |
| 2-Aminopurine (in DNA hairpin) | Stacking with guanine bases | Ultrafast fluorescence quenching nih.gov | Probing DNA conformation and dynamics nih.gov |
| Quinoline-based chemosensors | Binding of Cu²⁺ ions | Fluorescence turn-off researchgate.net | Selective metal ion detection researchgate.net |
DNA/RNA Binding Studies (Excluding Cellular/Clinical Outcomes)
Derivatives of this compound have been investigated for their ability to bind to nucleic acids, a key interaction for many therapeutic agents. The primary mode of non-covalent binding observed is intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix.
A study on the 2-amino-3-methylimidazo[4,5-f]quinolone (IQ) N²-dG adduct within a DNA duplex revealed a "base-displaced intercalation" conformation. nih.gov In this arrangement, the IQ moiety intercalates into the DNA helix, causing the complementary cytosine base to be extruded into the major groove. nih.gov The stability of this adducted duplex is maintained by favorable stacking interactions between the intercalated quinolone ring and the neighboring base pairs. nih.gov
Further research into amiloride analogs, which can adopt a planar, hydrogen-bonded, tricyclic structure similar to some quinoline derivatives, has shown a strong correlation between this planarity and the ability to intercalate into DNA. nih.gov Biophysical studies, including thermal denaturation profiles and hydrodynamic measurements, confirmed that only analogs capable of achieving this planar conformation could effectively intercalate and subsequently inhibit DNA topoisomerase II. nih.gov These findings underscore the critical role of molecular geometry in facilitating non-covalent interactions with the DNA backbone.
Structural Basis of Ligand-Target Recognition (e.g., Hydrogen Bonding, Pi-Stacking)
The binding of this compound derivatives to their biological targets is underpinned by a combination of specific non-covalent interactions. The most prominent among these are hydrogen bonds and π-π stacking interactions, which collectively determine the affinity and specificity of the ligand-target complex.
Hydrogen Bonding: The amino group and other potential hydrogen bond donors or acceptors on the quinoline ring and its substituents are crucial for molecular recognition. In molecular docking studies with HIV-1 Reverse Transcriptase, 2-amino-4-oxy-diarylquinolines formed hydrogen bonds with the side chains of key amino acids like Lys101 and His235. nih.gov Similarly, in studies of compounds targeting lipoxygenase, hydrogen bonds were observed between the ligand's carbonyl group and residues such as His513 and Gln716. mdpi.com These directional interactions help to anchor the ligand in the correct orientation within the binding site.
Pi-Stacking Interactions: The aromatic quinoline ring system is well-suited for engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Docking studies have repeatedly identified these interactions as a key stabilizing force. For example, the binding of derivatives to HIV-1 RT was stabilized by π-π stacking with Tyr318. nih.gov In other systems, π-π stacking has been shown to be a dominant feature, contributing significantly to the binding affinity and orientation of the ligand within a hydrophobic pocket. mdpi.com The combination of hydrogen bonds and π-π stacking can result in very strong and stable binding, with interaction energies for some self-assembled dimers reaching up to -33.0 kcal/mol. nih.gov
These fundamental interactions are not mutually exclusive and often work in concert to achieve high-affinity binding. The specific geometry and electronic properties of each derivative dictate the precise nature and strength of these interactions, providing a structural basis for its observed biological activity. youtube.comrsc.org
Future Directions and Emerging Research Avenues for 2 Aminoquinolin 3 Yl Methanol
Development of Novel Synthetic Pathways
The future of synthesizing (2-Aminoquinolin-3-yl)methanol and its derivatives lies in the development of more efficient, sustainable, and versatile methods. Current research on related quinoline (B57606) compounds points toward several promising avenues.
One key area is the advancement of one-pot synthesis procedures . A notable example is the synthesis of 2-aminoquinoline (B145021) derivatives from acetonitrile (B52724) and 2-nitrobenzaldehydes through a reductive cyclization process, which can be conveniently performed in a single flask. rsc.org Adapting such a methodology for this compound could significantly streamline its production, reducing waste and improving yield.
Another promising direction is the exploration of novel intermediates . For instance, (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines have been used as flexible intermediates to produce a variety of N-functionalized aminoquinolines. nih.gov Applying this concept could allow for the introduction of diverse functional groups onto the amino position of this compound, creating a library of derivatives with tailored properties.
Furthermore, the use of green catalysts in the synthesis of quinoline methanols is an emerging trend. The reduction of quinoline aldehydes to their corresponding alcohols has been effectively achieved using sodium borohydride (B1222165) with a catalytic amount of Montmorillonite K-10 clay, often under microwave irradiation. researchgate.netnih.govresearchgate.netnih.gov Future research could focus on optimizing these green catalytic systems for the specific synthesis of this compound, minimizing the reliance on harsh reagents and reaction conditions.
Table 1: Emerging Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
|---|---|---|
| One-Pot Synthesis | Combines multiple reaction steps (e.g., condensation, cyclization, reduction) into a single operation without isolating intermediates. | Increased efficiency, reduced solvent waste, lower operational costs. |
| Novel Intermediates | Employs versatile precursor molecules that can be readily converted into a wide range of functionalized derivatives. | Access to diverse chemical space, modular approach to derivative synthesis. |
| Green Catalysis | Utilizes environmentally benign catalysts, such as clays (B1170129) (e.g., Montmorillonite K-10), to promote chemical transformations. | Reduced environmental impact, milder reaction conditions, potential for catalyst recycling. |
Exploration of Advanced Catalytic Applications
The inherent structural features of this compound, specifically the presence of both a nitrogen-based amino group and an oxygen-based hydroxyl group, make it an excellent candidate for development as a novel ligand in catalysis. These two groups can act as a bidentate ligand, chelating to a metal center to form a stable complex that can catalyze a variety of organic transformations.
Future research could focus on synthesizing chiral versions of this compound to be used as ligands in asymmetric catalysis . The synthesis of certain quinoline methanol (B129727) derivatives has demonstrated the importance of stereochemistry, suggesting that enantiomerically pure ligands based on this scaffold could be highly effective. google.com These new chiral ligand-metal complexes could be applied to reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions, providing enantiomerically enriched products that are highly valuable in the pharmaceutical industry.
The amino and hydroxyl groups also offer sites for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties. This could lead to the development of a new class of "tunable" ligands, where the catalyst's activity and selectivity can be precisely controlled for a specific chemical transformation.
Integration into Advanced Functional Materials
The rigid, planar structure of the quinoline ring system, combined with its inherent electronic properties and the reactive handles provided by the amino and methanol groups, makes this compound a prime candidate for incorporation into advanced functional materials.
One avenue of exploration is the development of novel polymers . The amino and hydroxyl groups can serve as points for polymerization, allowing the compound to be integrated into the backbone or as a pendant group in various polymer architectures. This could lead to the creation of materials with unique optical, electronic, or thermal properties, suitable for applications in light-emitting diodes (LEDs), sensors, or specialty coatings.
Another area of interest is the use of this compound as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) . The bidentate nature of the molecule could facilitate the formation of well-ordered, porous structures. These materials could be designed for specific applications such as gas storage, separation, or heterogeneous catalysis, leveraging both the structural framework and the chemical functionality of the quinoline unit.
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of molecules like this compound at an electronic level. Future research will undoubtedly leverage computational studies to guide synthetic efforts and application development.
DFT calculations can be employed to elucidate the molecule's fundamental properties, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and electron density distribution. researchgate.net This information is crucial for predicting its reactivity, stability, and potential interaction sites. For example, by mapping the electrostatic potential, researchers can identify the electron-rich and electron-deficient regions of the molecule, predicting how it will interact with other reagents or surfaces. researchgate.net
Furthermore, computational models can be used to study reaction mechanisms involving this compound. This includes modeling transition states, calculating activation energies for different synthetic pathways, and predicting the selectivity of catalytic reactions where it might act as a ligand. Such studies can provide invaluable insights that are difficult to obtain through experiments alone, accelerating the design of more efficient synthetic routes and more effective catalysts. rsc.org
Table 2: Key Parameters for Computational Study of this compound using DFT
| Parameter | Significance |
|---|---|
| HOMO-LUMO Energy Gap | Indicates the molecule's electronic excitability and chemical reactivity. |
| Electrostatic Potential (ESP) Map | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. |
| Adsorption Energy (Eads) | Quantifies the strength of interaction with a surface or material, relevant for materials science applications. rsc.org |
| Transition State Energies | Helps in understanding reaction kinetics and determining the most favorable reaction pathways. |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum, aiding in experimental characterization. researchgate.net |
Design of Next-Generation Molecular Probes and Chemical Tools
The fluorescent nature of the quinoline core makes this compound an attractive scaffold for the design of molecular probes for biological imaging and sensing. Recent research has demonstrated the potential of rationally designed quinoline derivatives to function as multimodal probes with Raman, chiral, and fluorescent activity. acs.orgport.ac.uk
Future work could focus on modifying the this compound structure to create turn-on fluorescent sensors . For example, the amino group could be functionalized with a receptor that, upon binding to a specific analyte (e.g., a metal ion, a reactive oxygen species, or a biologically relevant molecule), triggers a change in the quinoline's fluorescence.
Moreover, the scaffold can be developed into a trimodal probe . By incorporating a Raman-active moiety and ensuring the molecule is chiral, derivatives of this compound could be used for surface-enhanced Raman scattering (SERS) and chiroptical measurements, in addition to fluorescence microscopy. acs.org Such multifunctional tools are highly sought after as they can provide complementary information about complex biological systems from a single molecule. The development of water-soluble and biocompatible derivatives would be a critical step in realizing their potential for live-cell imaging without causing cellular toxicity. port.ac.uk
Q & A
Basic: What are the recommended methods for synthesizing (2-Aminoquinolin-3-yl)methanol, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves halogenated quinoline precursors (e.g., 2-chloroquinoline derivatives) subjected to nucleophilic amination followed by methanol functionalization. For example:
Amination Step : Use ammonia or amine sources under catalytic conditions (e.g., CuI/ligand systems) at 80–120°C in polar aprotic solvents like DMF .
Methanol Functionalization : Introduce the methanol group via oxidation-reduction sequences or direct hydroxylation.
Optimization Strategies :
- Vary catalyst loading (e.g., 5–20 mol%) and reaction time (6–24 hours) to improve yield.
- Monitor intermediates via TLC or HPLC.
- Characterize purity using NMR and mass spectrometry.
Reference: Similar methodologies for chloro-quinoline derivatives are detailed in crystallographic studies .
Advanced: How do structural modifications at the 2-amino and 3-methanol positions of quinoline derivatives influence their physicochemical properties?
Methodological Answer:
Structural variations alter hydrogen bonding, solubility, and electronic properties:
- Hydrogen Bonding : The 2-amino group participates in intermolecular N–H···O/N interactions, as shown in crystal structures of related compounds, enhancing crystalline stability .
- Solubility : Methanol substituents increase polarity, improving aqueous solubility. Compare logP values of derivatives via HPLC to quantify lipophilicity.
- Electronic Effects : Electron-donating groups (e.g., –NH₂) at position 2 increase electron density on the quinoline ring, affecting reactivity in catalytic cycles. Use DFT calculations to map electron distribution.
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve molecular geometry and packing modes. For example, the title compound’s analog, (2-Chloro-8-methylquinolin-3-yl)methanol, crystallizes in the monoclinic space group P2₁/c with a dihedral angle of 4.08° between quinoline and methanol planes .
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., –NH₂ at δ 5.5–6.0 ppm; –CH₂OH at δ 3.7–4.2 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀N₂O: m/z 175.0871).
Advanced: How can researchers resolve contradictions in reported synthetic yields or catalytic efficiencies for derivatives of this compound?
Methodological Answer:
Contradictions often arise from unaccounted variables:
Systematic Parameter Screening : Use design-of-experiments (DoE) to test solvent polarity, temperature, and catalyst type.
Control Experiments : Verify side reactions (e.g., oxidation of –CH₂OH to –COOH) via IR spectroscopy.
Statistical Analysis : Apply ANOVA to identify significant factors affecting yield.
Reference: Contradiction analysis frameworks in qualitative research are applicable here .
Basic: What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Solubility : Test in solvents (water, DMSO, ethanol) via gravimetric analysis. Polar solvents dissolve the compound better due to –NH₂ and –OH groups.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., quinoline-3-carbaldehyde).
Reference: Stability protocols for similar amino-alcohols are described in reagent testing guidelines .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic cycles or drug-target interactions?
Methodological Answer:
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Compare with experimental IC₅₀ values.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study transition states in catalytic reactions (e.g., amination steps).
- MD Simulations : Assess solvation dynamics and protein-ligand stability over 100-ns trajectories.
Basic: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities (<1%).
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C 62.56%, H 5.85%, N 15.56%).
- Melting Point : Compare to literature values (±2°C range).
Advanced: What strategies mitigate steric hindrance during functionalization of this compound in complex syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
